![molecular formula C12H22OSi B14450963 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde CAS No. 72952-63-7](/img/structure/B14450963.png)
6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a methyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexene with a trimethylsilyl methyl reagent under specific conditions to introduce the trimethylsilyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
化学反応の分析
Types of Reactions
6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.
類似化合物との比較
Similar Compounds
6-Methyl-2-(trimethylsilyl)-3-vinyl-6-heptenoic acid: Similar structure but with a vinyl group and carboxylic acid functionality.
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Similar cyclohexene ring but with different substituents.
Uniqueness
6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde is unique due to the presence of both a trimethylsilyl group and an aldehyde group on the cyclohexene ring
特性
CAS番号 |
72952-63-7 |
|---|---|
分子式 |
C12H22OSi |
分子量 |
210.39 g/mol |
IUPAC名 |
6-methyl-2-(trimethylsilylmethyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C12H22OSi/c1-10-6-5-7-11(12(10)8-13)9-14(2,3)4/h5,7-8,10-12H,6,9H2,1-4H3 |
InChIキー |
PJUDJGHXYIJDME-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC(C1C=O)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


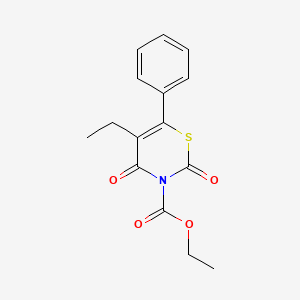
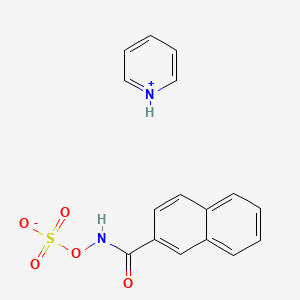
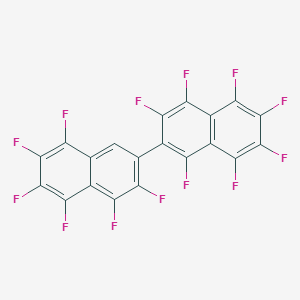
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

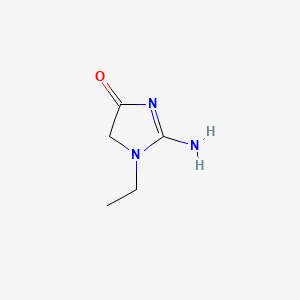

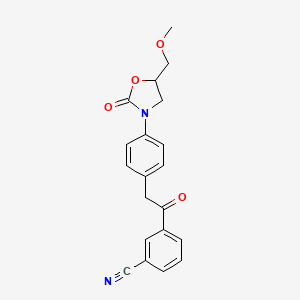
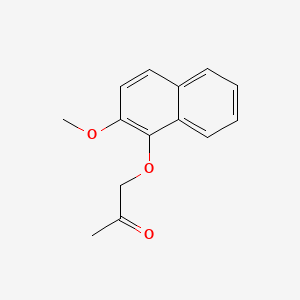
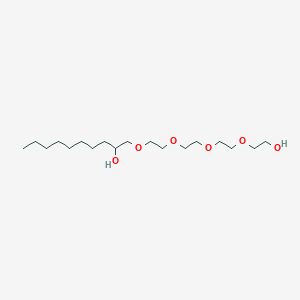
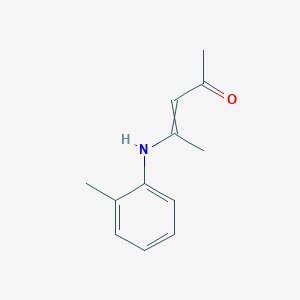


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
